molecular formula C25H22N2O4S B6011727 N~2~-(4-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B6011727
M. Wt: 446.5 g/mol
InChI Key: CCWNWQDEICILHG-UHFFFAOYSA-N
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Description

N~2~-(4-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide, also known as MNPG, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are naturally occurring compounds in the body that play a role in pain, inflammation, and other physiological processes. Inhibition of FAAH by MNPG has been shown to have potential therapeutic applications in the treatment of pain, anxiety, and inflammation.

Mechanism of Action

N~2~-(4-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide inhibits the enzyme FAAH, which is responsible for the breakdown of endocannabinoids. Endocannabinoids play a role in pain, inflammation, and other physiological processes. Inhibition of FAAH by this compound leads to an increase in endocannabinoid levels, which can have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Inhibition of FAAH by this compound leads to an increase in endocannabinoid levels, which can have anti-inflammatory, analgesic, and anxiolytic effects. Additionally, this compound has been shown to have potential applications in the treatment of addiction and substance abuse.

Advantages and Limitations for Lab Experiments

N~2~-(4-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has a number of advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the role of endocannabinoids in physiological processes. However, this compound is not suitable for use in human studies due to its potential toxicity and lack of selectivity for FAAH over other enzymes.

Future Directions

There are a number of future directions for research on N~2~-(4-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of more selective FAAH inhibitors with fewer off-target effects. Additionally, there is interest in exploring the potential therapeutic applications of this compound in the treatment of addiction and substance abuse. Finally, there is a need for further research on the safety and toxicity of this compound in animal models.

Synthesis Methods

N~2~-(4-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a multi-step process involving the reaction of various starting materials. The first step involves the reaction of 2-naphthylamine with 4-methoxybenzoyl chloride to form N-(4-methoxybenzoyl)-2-naphthylamine. This intermediate is then reacted with phenylsulfonyl chloride to form N-(4-methoxybenzoyl)-N-(phenylsulfonyl)-2-naphthylamine. The final step involves the reaction of this intermediate with glycine methyl ester to form this compound.

Scientific Research Applications

N~2~-(4-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has been extensively studied in preclinical models for its potential therapeutic applications. Studies have shown that this compound can reduce pain and inflammation in animal models of arthritis and neuropathic pain. This compound has also been shown to have anxiolytic effects in animal models of anxiety. Additionally, this compound has been shown to have potential applications in the treatment of addiction and substance abuse.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c1-31-23-15-13-22(14-16-23)27(32(29,30)24-9-3-2-4-10-24)18-25(28)26-21-12-11-19-7-5-6-8-20(19)17-21/h2-17H,18H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWNWQDEICILHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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